An In-depth Technical Guide to the Synthesis, Properties, and Applications of α-Aminocyclopropyl Ketones
An In-depth Technical Guide to the Synthesis, Properties, and Applications of α-Aminocyclopropyl Ketones
A Note on the Subject Compound: This guide addresses the chemical class of α-aminocyclopropyl ketones, with a focus on structures akin to 1-Amino-1-cyclopropylpropan-2-one hydrochloride (CAS 2375267-66-4). As of early 2026, specific public domain literature and detailed experimental data for this precise CAS number are not available. This suggests the compound may be a novel research chemical, a proprietary intermediate, or a recently synthesized molecule not yet extensively documented. Therefore, this whitepaper provides a comprehensive technical overview of this valuable structural class, synthesizing data from closely related analogues and state-of-the-art synthetic methodologies to empower researchers in the field.
Introduction: The Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropane ring, once considered a mere curiosity, has become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, including the planarity of its three carbon atoms, shortened C-C bonds with enhanced π-character, and strengthened C-H bonds, confer significant advantages upon parent drug molecules.[1][2] The incorporation of a cyclopropyl fragment can lead to dramatic improvements in a compound's pharmacological profile by:
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Enhancing Potency: The rigid ring structure conformationally constrains flexible side chains, locking the molecule into a bioactive conformation that can lead to more favorable and lower-energy binding to a biological target.[1]
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Improving Metabolic Stability: The robust C-H bonds and the steric hindrance provided by the ring can shield metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[2]
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Modulating Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity, solubility, and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME).[1]
The α-aminocyclopropyl ketone scaffold represents a particularly valuable, albeit synthetically challenging, building block. This moiety combines the conformational benefits of the cyclopropane ring with the versatile chemical handles of a primary amine and a ketone, making it an attractive starting point for the synthesis of complex pharmaceutical ingredients.
Physicochemical and Structural Characteristics
While experimental data for the title compound is scarce, we can predict its core properties based on its structure. These predictions provide a baseline for researchers designing synthetic and analytical protocols.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Appearance (Predicted) | White to off-white crystalline solid |
| Solubility (Predicted) | Soluble in water, methanol; sparingly soluble in polar organic solvents |
| pKa (Amine, Predicted) | ~7.5 - 8.5 |
| TPSA (Topological Polar Surface Area) | 43.09 Ų |
| logP (Predicted) | 0.346 |
Spectroscopic Profile (Hypothetical)
Confirmation of the structure would rely on a combination of standard analytical techniques:
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¹H NMR (in D₂O): One would expect to see characteristic diastereotopic protons for the cyclopropyl ring (a complex multiplet system between ~0.5-1.5 ppm). A singlet for the methyl group adjacent to the ketone would appear downfield (~2.2-2.4 ppm), and a signal for the α-proton would likely be a singlet around 4.0-4.5 ppm.
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¹³C NMR (in D₂O): A highly deshielded signal for the carbonyl carbon (>200 ppm) would be the most prominent feature. Signals for the quaternary and methylene carbons of the cyclopropyl ring would appear upfield, with the methyl carbon also in the upfield region.
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Mass Spectrometry (ESI+): The parent ion [M-Cl]⁺ would be observed at m/z 114.09, corresponding to the free base C₆H₁₁NO.
Modern Synthetic Strategies for α-Aminocyclopropyl Ketones
The synthesis of 1,1-disubstituted cyclopropanes, particularly those bearing both an amine and a ketone, has historically been challenging. However, recent advancements in synthetic methodology, especially in continuous flow chemistry, have opened new avenues for accessing these valuable building blocks.
Two-Step Continuous Flow Telescoped Synthesis
A state-of-the-art method involves a telescoped reaction sequence that proceeds from simple 1,2-diketones to the target aminoketones with high efficiency and short reaction times.[3] This approach avoids many of the hazardous reagents and difficult purifications associated with classical methods.
Experimental Protocol: Continuous Flow Synthesis of a 1-Amino-1-cyclopropylpropan-2-one Analogue
Objective: To synthesize a model α-aminocyclopropyl ketone via a two-step continuous flow process.
Step 1: Photochemical Ring Contraction
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Reactor Setup: A commercial flow photochemistry reactor is equipped with a high-power UV LED light source (e.g., 365 nm). A gas-permeable tubing reactor is used to ensure efficient reaction.
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Reagent Preparation: A solution of a suitable 1,2-diketone precursor (e.g., butane-2,3-dione) is prepared in an appropriate solvent like acetonitrile at a concentration of 0.1 M.
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Flow Execution: The solution is pumped through the photoreactor at a defined flow rate to achieve a specific residence time (e.g., 10-30 minutes). The UV light source irradiates the solution, inducing a photocyclization to form a 2-hydroxycyclobutanone intermediate.
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Intermediate Collection: The output from the photoreactor, containing the 2-hydroxycyclobutanone, is collected in a flask and used directly in the next step without purification.
Step 2: Tandem Condensation and Ring Contraction
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Reagent Preparation: A solution of the desired amine (e.g., benzylamine as a model) is prepared in a solvent such as toluene (1.0 M).
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Telescoping the Reaction: The collected 2-hydroxycyclobutanone solution is mixed with the amine solution using a T-mixer.
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Thermal Reaction: The combined stream is then passed through a heated reactor coil (e.g., 80-100 °C) with a residence time sufficient for the reaction to complete (e.g., 30-60 minutes). This step facilitates a tandem condensation followed by an α-iminol rearrangement, leading to the formation of the 1,1-cyclopropane aminoketone.[3]
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Work-up and Purification: The reaction output is collected, the solvent is removed under reduced pressure, and the crude product is purified using standard column chromatography to yield the final product.
Caption: Workflow for continuous flow synthesis.
Classical Synthetic Approaches
While flow chemistry offers a modern solution, classical methods can be adapted to produce these scaffolds. These often involve multi-step sequences with varying yields and scalability.
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Kulinkovich-Szymoniak Reaction: This reaction traditionally involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) catalyst to form a cyclopropanol, which can then be oxidized and further functionalized. Adapting this to create an aminocyclopropane directly is complex but conceptually feasible starting from an appropriately protected amino nitrile.[3]
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Hofmann or Curtius Rearrangement: These classic name reactions can be used to convert a carboxylic acid into a primary amine with the loss of one carbon. A synthetic sequence could begin with a cyclopropyl methyl ketone, which is then elaborated to a 1-carboxy-1-cyclopropylacetamide. A subsequent Hofmann rearrangement could, in principle, yield the desired aminoketone.[4][5]
Caption: Conceptual workflow for rearrangement-based synthesis.
Applications in Drug Development
The α-aminocyclopropyl ketone scaffold is a bioisostere for natural amino acids and serves as a constrained peptidomimetic. Its incorporation into peptide-based drugs can prevent proteolytic degradation and enforce a specific conformation required for high-affinity receptor binding.[5][6]
Several approved drugs contain the cyclopropylamine motif, highlighting its value in overcoming drug development hurdles.
| Drug | Therapeutic Area | Contribution of Cyclopropyl Moiety |
| Grazoprevir | Hepatitis C | Part of a constrained macrocycle, enhancing potency and metabolic stability.[5] |
| Simeprevir | Hepatitis C | Provides conformational rigidity and contributes to the binding affinity. |
| Besifloxacin | Antibiotic | Enhances bacterial cell penetration and improves the safety profile.[2] |
Safety and Handling
As a hydrochloride salt of a primary amine, 1-Amino-1-cyclopropylpropan-2-one hydrochloride should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, wash affected areas thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The α-aminocyclopropyl ketone core is a promising scaffold for the development of next-generation therapeutics. While its synthesis remains non-trivial, modern methods like continuous flow chemistry are making these building blocks more accessible to medicinal chemists.[3] The unique conformational and metabolic advantages conferred by the cyclopropyl ring ensure that this and related structures will continue to be a focus of intense research in drug discovery. As synthetic routes become more robust and scalable, we can expect to see an increasing number of clinical candidates and approved drugs featuring this versatile chemical motif.
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Synthesis, 2004(15), 2563-2572.
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PubChem. (n.d.). 1-amino-3-cyclopropylpropan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Ferreira, P. M. T., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 4(4), 393-430.
- Boyle, R. G., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(15), 5899-5903.
- Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
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Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2,2-diphenyl-1-picrylhydrazyl 98%. Retrieved February 12, 2026, from [Link]
- Goti, G., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry, 26, 1-6.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Gessner, A., & Wessjohann, L. A. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.
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